- Metal free coupling of heteroaryl N-tosylhydrazones and thiols: Efficient synthesis of sulfides, Tetrahedron Letters, 2017, 58(20), 1952-1956

Cas no 934-37-2 (2-Methylimidazo[1,2-A]pyridine)

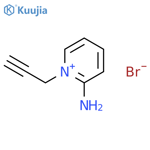

2-メチルイミダゾ[1,2-a]ピリジンは、複素環式化合物の一種であり、分子式C8H8N2で表される。この化合物は、イミダゾピリジン骨格にメチル基が導入された構造を持ち、医薬品中間体や有機合成化学における重要な構築ブロックとして利用される。その高い反応性と安定性から、抗潰瘍剤や抗不安薬などの薬理活性化合物の合成に応用可能である。また、π共役系を有するため、材料科学分野でも光電特性材料の前駆体としての潜在性が注目されている。結晶性が良好で取り扱いが容易な点も実用上の利点である。

![2-Methylimidazo[1,2-A]pyridine structure](https://ja.kuujia.com/scimg/cas/934-37-2x500.png)

934-37-2 structure

商品名:2-Methylimidazo[1,2-A]pyridine

2-Methylimidazo[1,2-A]pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Methylimidazo[1,2-a]pyridine

- Imidazo[1,2-a]pyridine, 2-methyl-

- 2-methylH-imidazo[1,2-a]pyridine

- 2-Methylimidazo(1,2-a)pyridine

- 2-Methyl-imidazo[1,2-a]pyridin

- 2-Methyl-Imidazo[1,2-a]pyridine

- IMIDAZO[1,2-A]PYRIDINE,2-METHYL-

- methylimidazo[1,2-a]pyridine

- BZACBBRLMWHCNM-UHFFFAOYSA-N

- 2-methylimidazo (1,2-a)pyridine

- 2-methylimidazo(1,2-a) pyridine

- SBB056298

- MB02386

- CM10614

- 2-methyl-4-hydroimidazo[1,2-a]pyridine

- AB0039131

- 2-Methylimidazo[1,2-a]pyridine (ACI)

- Imidazo[1,2-a]pyridine, 2-methyl-;2-Methylimidazo[1,2-a]pyridine;

- SCHEMBL171008

- EN300-18552

- Z82176792

- CS-0006838

- DTXCID80161901

- TS-01714

- SY107161

- DTXSID60239410

- 934-37-2

- AKOS003614801

- MFCD02251330

- 2-Methylimidazo[1,2-A]pyridine

-

- MDL: MFCD02251330

- インチ: 1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3

- InChIKey: BZACBBRLMWHCNM-UHFFFAOYSA-N

- ほほえんだ: N1C(C)=CN2C=1C=CC=C2

計算された属性

- せいみつぶんしりょう: 132.06900

- どういたいしつりょう: 132.068748264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.3

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.11±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 391-394 ºC

- ふってん: 148℃/20mm

- ようかいど: 微溶性(2.4 g/l)(25ºC)、

- すいようせい: Slightly soluble in water.

- PSA: 17.30000

- LogP: 1.64270

- かんど: Hygroscopic

2-Methylimidazo[1,2-A]pyridine セキュリティ情報

2-Methylimidazo[1,2-A]pyridine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Methylimidazo[1,2-A]pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1983-250MG |

2-methylimidazo[1,2-a]pyridine |

934-37-2 | 95% | 250MG |

¥ 211.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK136-50mg |

2-Methylimidazo[1,2-A]pyridine |

934-37-2 | 97% | 50mg |

¥79.0 | 2022-07-28 | |

| Chemenu | CM255869-10g |

2-Methylimidazo[1,2-a]pyridine |

934-37-2 | 95% | 10g |

$*** | 2023-03-31 | |

| TRC | M323863-10mg |

2-Methylimidazo[1,2-a]pyridine |

934-37-2 | 10mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY107161-5g |

2-Methylimidazo[1,2-a]pyridine |

934-37-2 | ≥97% | 5g |

¥2020.00 | 2024-07-10 | |

| Chemenu | CM255869-100g |

2-Methylimidazo[1,2-a]pyridine |

934-37-2 | 95% | 100g |

$1122 | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK136-1g |

2-Methylimidazo[1,2-A]pyridine |

934-37-2 | 97% | 1g |

¥550.0 | 2022-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1983-10G |

2-methylimidazo[1,2-a]pyridine |

934-37-2 | 95% | 10g |

¥ 2,382.00 | 2023-04-12 | |

| Enamine | EN300-18552-1.0g |

2-methylimidazo[1,2-a]pyridine |

934-37-2 | 94% | 1g |

$63.0 | 2023-05-03 | |

| Ambeed | A425445-1g |

2-Methylimidazo[1,2-a]pyridine |

934-37-2 | 97% | 1g |

$50.0 | 2025-02-26 |

2-Methylimidazo[1,2-A]pyridine 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Ethanol , 1,4-Dioxane ; rt; 2 h, rt

1.2 Reagents: Triethylamine ; overnight, reflux

1.2 Reagents: Triethylamine ; overnight, reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: 1,2-Dimethoxyethane ; rt; rt → reflux; 48 h, reflux

リファレンス

- Preparation of fused heterocyclic imidazolyl compounds for treatment of HDAC- and CDK-mediated diseases, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Solvents: Ethanol ; rt; 16 h, reflux

リファレンス

- Imidazopyridinyl thiazolyl compounds as histone deacetylase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Solvents: Ethanol , Water ; rt; 2 h, rt

1.2 Reagents: Triethylamine ; rt; overnight, reflux

1.2 Reagents: Triethylamine ; rt; overnight, reflux

リファレンス

- Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives, European Journal of Medicinal Chemistry, 2010, 45(1), 379-386

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 8 - 10 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Electrochemically Promoted [3+2] Annulation of Imidazo[1,2-a]pyridine with Alkynes, Organic Letters, 2022, 24(40), 7410-7415

合成方法 6

はんのうじょうけん

1.1 Catalysts: Tetrabutylammonium tetrafluoroborate , Hydrogen iodide Solvents: Ethanol ; 24 h, 50 °C

リファレンス

- Electrochemically initiated intermolecular C-N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines, Green Chemistry, 2019, 21(7), 1619-1624

合成方法 7

はんのうじょうけん

1.1 Solvents: Ethanol , 1,4-Dioxane ; 2 h, rt

1.2 Reagents: Triethylamine ; overnight, 90 °C

1.2 Reagents: Triethylamine ; overnight, 90 °C

リファレンス

- Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083), Journal of Medicinal Chemistry, 2015, 58(24), 9480-9497

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; reflux

リファレンス

- Unconventional Reactivity with DABCO-Bis(sulfur dioxide): C-H Bond Sulfenylation of Imidazopyridines, European Journal of Organic Chemistry, 2020, 2020(14), 2101-2109

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 2 min, rt

リファレンス

- Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions, Green Chemistry, 2016, 18(17), 4623-4627

合成方法 10

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; overnight, rt

1.2 Solvents: Ethanol ; 3 h, rt → reflux

1.2 Solvents: Ethanol ; 3 h, rt → reflux

リファレンス

- The imidazopyridine derivative JK184 reveals dual roles for microtubules in hedgehog signaling, Angewandte Chemie, 2009, 48(13), 2321-2324

合成方法 11

はんのうじょうけん

1.1 Catalysts: Sodium hydroxide Solvents: Water ; 5 min, rt

リファレンス

- Synthesis of 2-Carbonylimidazo[1,2-a]pyridines via Iodine-mediated Intramolecular Cyclization of 2-Amino-N-propargylpyridinium Bromides, ChemistrySelect, 2016, 1(21), 6669-6672

合成方法 12

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 25 °C

リファレンス

- Structure-Activity Relationship of Imidazopyridinium Analogues as Antagonists of Neuropeptide S Receptor, Journal of Medicinal Chemistry, 2013, 56(22), 9045-9056

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, 15 - 35 °C; 2 h, 20 °C

リファレンス

- Process for the manufacture of 6-alkynyl-pyridine derivatives, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, rt

リファレンス

- Preparation of indole and imidazo[1,2-a]pyridine compounds as neuropeptide S antagonists for the treatment of addictive disorders, mood, anxiety and sleep disorders, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

リファレンス

- Metal-Free Mediated C-3 Methylsulfanylation of Imidazo[1,2-a]-pyridines with Dimethyl Sulfoxide as a Methylsulfanylating Agent, Synlett, 2017, 28(14), 1795-1800

合成方法 16

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate , Cuprous iodide Solvents: Dimethylformamide ; 24 h, 60 °C

リファレンス

- Copper(I) Iodide-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Methyl Ketones, Advanced Synthesis & Catalysis, 2013, 355(11-12), 2217-2221

合成方法 17

はんのうじょうけん

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 d, rt

リファレンス

- Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, Chemistry of Heterocyclic Compounds (New York, 2022, 58(4-5), 227-234

合成方法 18

はんのうじょうけん

1.1 Reagents: Triethylamine , Iodobenzene Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt

1.2 12 h, rt

1.2 12 h, rt

リファレンス

- Pd-Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 2-benzylimidazo[1,2-a]pyridine, Tetrahedron Letters, 2008, 49(23), 3819-3822

合成方法 19

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Sodium iodide , Cerium trichloride Solvents: Ethanol ; 20 h, 80 °C

リファレンス

- Aerobic Multicomponent Tandem Synthesis of 3-Sulfenylimidazo[1,2-a]pyridines from Ketones, 2-Aminopyridines, and Disulfides, European Journal of Organic Chemistry, 2013, 2013(27), 6015-6020

合成方法 20

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: Ethanol , Water ; 12 h, pH 9, reflux

リファレンス

- Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) Inhibitors, Journal of Medicinal Chemistry, 2017, 60(21), 8781-8800

2-Methylimidazo[1,2-A]pyridine Raw materials

2-Methylimidazo[1,2-A]pyridine Preparation Products

2-Methylimidazo[1,2-A]pyridine 関連文献

-

Rashmi Semwal,Gaurav Badhani,Subbarayappa Adimurthy Chem. Commun. 2022 58 1585

-

Hua Cao,Yuanguang Lin,Haiying Zhan,Zuodong Du,Xiulian Lin,Qi-Mei Liang,Hong Zhang RSC Adv. 2012 2 5972

-

Shengrong Liao,Huayan Xu,Bin Yang,Junfeng Wang,Xuefeng Zhou,Xiuping Lin,Yonghong Liu Org. Biomol. Chem. 2021 19 8735

-

Sauvik Samanta,Sumit Kumar,Eswar K. Aratikatla,Sandeep R. Ghorpade,Vinayak Singh RSC Med. Chem. 2023 14 644

-

Thiago Moreira Pereira,Felipe Vitório,Ronaldo Costa Amaral,Kassio Papi Silva Zanoni,Neyde Yukie Murakami Iha,Arthur Eugen Kümmerle New J. Chem. 2016 40 8846

934-37-2 (2-Methylimidazo[1,2-A]pyridine) 関連製品

- 857369-11-0(2-Oxoethanethioamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

atkchemica

(CAS:934-37-2)2-Methylimidazo[1,2-A]pyridine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:934-37-2)2-Methylimidazo[1,2-A]pyridine

清らかである:99%/99%

はかる:10g/5g

価格 ($):292.0/195.0